Fmoc-3-bromo-D-phenylalanine
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Overview
Description
Fmoc-3-bromo-D-phenylalanine: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a bromine atom at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical research applications.
Mechanism of Action
Target of Action
Fmoc-3-bromo-D-phenylalanine, also known as Fmoc-D-3-Bromophenylalanine, is a Fmoc protected amino acid used in proteomics research . The primary target of this compound is the process of protein synthesis, where it plays a crucial role in the formation of hydrogels .
Mode of Action
The compound interacts with its targets through a process known as self-assembly. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein synthesis and hydrogel formation. The compound’s ability to form hydrogels is important in biomedical applications .
Pharmacokinetics
, suggesting a high degree of bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to form hydrogels. These hydrogels are formed through the self-assembly of the compound, which is influenced by various factors including the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . These factors play a key role in the self-assembly of the compound to form hydrogels. Additionally, the compound’s melting point is reported to be 144.2° C , suggesting that it is stable under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of 3-bromo-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-3-bromo-D-phenylalanine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Fmoc-3-bromo-D-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Deprotection: Piperidine in dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-D-phenylalanine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-3-bromo-D-phenylalanine is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific protein interactions.
Industry:
Biomaterials: It is used in the development of novel biomaterials for medical and industrial applications.
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness:
Reactivity: The presence of the bromine atom in Fmoc-3-bromo-D-phenylalanine makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts.
Applications: Its unique reactivity and properties make it particularly useful in specialized peptide synthesis and biochemical research applications.
Properties
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426504 |
Source
|
Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-81-4 |
Source
|
Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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